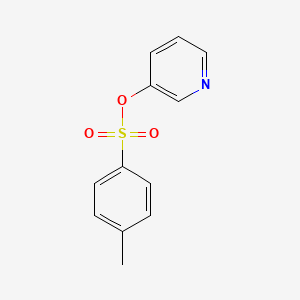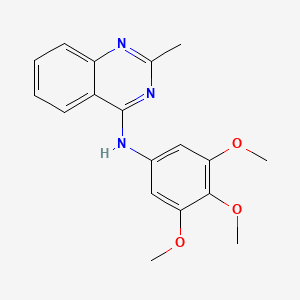
Pyridin-3-yl 4-methylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridin-3-yl 4-methylbenzene-1-sulfonate, also known as pyridinium p-toluenesulfonate, is a widely used chemical compound in organic synthesis. It is known for its role as a mild acid catalyst in various chemical reactions. The compound is characterized by its white crystalline solid form and is soluble in many organic solvents.
准备方法
Synthetic Routes and Reaction Conditions
Pyridin-3-yl 4-methylbenzene-1-sulfonate is typically synthesized by reacting pyridine with p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Pyridine+p-Toluenesulfonic Acid→Pyridin-3-yl 4-methylbenzene-1-sulfonate
The reaction is usually conducted in an organic solvent such as methanol or dichloromethane, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
Pyridin-3-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, primarily serving as an acid catalyst. Some of the common reactions include:
Acetalization: Catalyzes the formation of acetals from aldehydes and alcohols.
Silylation: Facilitates the protection of hydroxyl groups by converting them into silyl ethers.
Hydrolysis: Promotes the hydrolysis of esters and amides.
Common Reagents and Conditions
The compound is often used in conjunction with reagents such as methanol, dichloromethane, and other organic solvents. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal catalytic activity .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction being catalyzed. For example, in acetalization reactions, the major products are acetals, while in silylation reactions, the products are silyl ethers .
科学研究应用
Pyridin-3-yl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a catalyst in various organic reactions to improve reaction rates and yields.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of advanced materials and polymers.
Biochemistry: Applied in the modification of biomolecules and the synthesis of bioactive compounds.
作用机制
The mechanism of action of pyridin-3-yl 4-methylbenzene-1-sulfonate involves its role as an acid catalyst. The compound donates a proton to the reactants, thereby increasing the electrophilicity of the reaction intermediates and facilitating the formation of the desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
相似化合物的比较
Similar Compounds
Some compounds similar to pyridin-3-yl 4-methylbenzene-1-sulfonate include:
- Pyridinium p-toluenesulfonate
- Pyridinium trifluoroacetate
- Pyridinium chloride
Uniqueness
This compound is unique due to its mild acidity and high catalytic efficiency. Unlike stronger acids, it does not cause significant side reactions or degradation of sensitive functional groups, making it a preferred choice in many synthetic applications .
属性
分子式 |
C12H11NO3S |
|---|---|
分子量 |
249.29 g/mol |
IUPAC 名称 |
pyridin-3-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H11NO3S/c1-10-4-6-12(7-5-10)17(14,15)16-11-3-2-8-13-9-11/h2-9H,1H3 |
InChI 键 |
UWCKDPIKJXCITH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CN=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3-Dibromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B8689707.png)


![(1H-pyrrolo[2,3-c]pyridin-4-yl)methanamine](/img/structure/B8689738.png)







